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For Researchers, Scientists, and Drug Development Professionals

Introduction
Mulberrofuran A is a notable member of the 2-arylbenzofuran class of natural products, first

isolated from the root bark of the mulberry tree (Morus alba L.). This compound has garnered

interest within the scientific community for its potential biological activities, particularly its role

as an inhibitor of cyclooxygenase (COX), a key enzyme in the inflammatory pathway. This

technical guide provides a comprehensive overview of the chemical structure, stereochemistry,

and key experimental data related to Mulberrofuran A, aiming to serve as a valuable resource

for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure
The chemical structure of Mulberrofuran A was elucidated through extensive spectroscopic

analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Its molecular formula has been established as C₂₅H₂₈O₄. The systematic IUPAC name for

Mulberrofuran A is 2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-3-methoxyphenyl]-1-

benzofuran-6-ol[1].

The core of the molecule consists of a 2-arylbenzofuran scaffold. A key feature is the presence

of a geranyl group, an isoprenoid chain, attached to the phenyl ring. This lipophilic side chain is

a common characteristic among many bioactive natural products isolated from Morus species.
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Caption: Chemical structure of Mulberrofuran A.

Stereochemistry
Based on the elucidated structure of Mulberrofuran A, which lacks any chiral centers, the

molecule is achiral. Therefore, it does not exhibit optical activity. The stereochemistry is

primarily concerned with the (E)-configuration of the double bond within the geranyl side chain,

specifically at the C2' position. This configuration has been confirmed through spectroscopic

analysis.

Spectroscopic Data
The structural elucidation of Mulberrofuran A relied heavily on ¹H and ¹³C NMR spectroscopy.

The following tables summarize the key chemical shifts (δ) in ppm. The data is referenced from

the original isolation and characterization studies.

Table 1: ¹H NMR Spectral Data of Mulberrofuran A
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Proton
Chemical Shift (δ
ppm)

Multiplicity
Coupling Constant
(J in Hz)

H-3 7.03 s

H-4 7.40 d 8

H-5 6.81 dd 8, 2

H-7 6.97 d 2

H-2', H-6' 6.94, 6.95 d 1.2

OCH₃ 3.85 s

H-1'' 3.45 d 7

H-2'' 5.30 t 7

H-6'' 5.10 t 7

3''-CH₃ 1.80 s

7''-CH₃ 1.60 s

8''-CH₃ 1.68 s

Note: Solvent for NMR data was not specified in the readily available abstracts. Original

literature should be consulted for precise conditions.

Table 2: ¹³C NMR Spectral Data of Mulberrofuran A
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Carbon Chemical Shift (δ ppm)

C-2 156.8

C-3 102.5

C-3a 124.4

C-4 119.2

C-5 109.2

C-6 156.5

C-7 114.7

C-7a 155.5

C-1' 134.0

C-2' 104.3

C-3' 160.0

C-4' 103.8

C-5' 158.0

C-6' 104.3

OCH₃ 57.2

C-1'' 23.7

C-2'' 123.6

C-3'' 136.2

C-4'' 40.9

C-5'' 27.7

C-6'' 125.4

C-7'' 132.3

C-8'' 17.8
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3''-CH₃ 16.6

7''-CH₃ 25.8

Experimental Protocols
Isolation of Mulberrofuran A
The following is a generalized protocol for the isolation of Mulberrofuran A from the root bark

of Morus alba, based on typical phytochemical extraction and isolation procedures.
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Dried Root Bark of Morus alba

Extraction with Methanol

Partition with Ethyl Acetate and Water

Ethyl Acetate Fraction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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